molecular formula C21H28N2OS2 B15192713 Thiourea, N-(4-(3-methylbutoxy)phenyl)-N'-(4-(propylthio)phenyl)- CAS No. 231298-81-0

Thiourea, N-(4-(3-methylbutoxy)phenyl)-N'-(4-(propylthio)phenyl)-

Cat. No.: B15192713
CAS No.: 231298-81-0
M. Wt: 388.6 g/mol
InChI Key: JJBQRLRRMQWYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea, N-(4-(3-methylbutoxy)phenyl)-N’-(4-(propylthio)phenyl)- is a synthetic organic compound belonging to the thiourea family. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, features unique substituents that may impart specific properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For this specific compound, the synthetic route may involve the following steps:

    Preparation of Isothiocyanate: The starting material, 4-(3-methylbutoxy)aniline, is reacted with thiophosgene to form the corresponding isothiocyanate.

    Formation of Thiourea: The isothiocyanate is then reacted with 4-(propylthio)aniline under controlled conditions to form the desired thiourea derivative.

Industrial Production Methods

Industrial production of thiourea derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Reactors: Depending on the scale, the reactions can be carried out in batch or continuous reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Thiourea derivatives can undergo various chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of thioureas can lead to the formation of corresponding amines.

    Substitution: Thioureas can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

Thiourea derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Explored for their therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the production of polymers, dyes, and agricultural chemicals.

Mechanism of Action

The mechanism of action of thiourea derivatives often involves interaction with specific molecular targets:

    Enzyme Inhibition: Thioureas can inhibit enzymes by binding to their active sites.

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound with a simpler structure.

    N-Phenylthiourea: A derivative with a phenyl group attached to the nitrogen atom.

    N,N’-Diphenylthiourea: A derivative with phenyl groups attached to both nitrogen atoms.

Uniqueness

Thiourea, N-(4-(3-methylbutoxy)phenyl)-N’-(4-(propylthio)phenyl)- is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other thiourea derivatives.

Properties

CAS No.

231298-81-0

Molecular Formula

C21H28N2OS2

Molecular Weight

388.6 g/mol

IUPAC Name

1-[4-(3-methylbutoxy)phenyl]-3-(4-propylsulfanylphenyl)thiourea

InChI

InChI=1S/C21H28N2OS2/c1-4-15-26-20-11-7-18(8-12-20)23-21(25)22-17-5-9-19(10-6-17)24-14-13-16(2)3/h5-12,16H,4,13-15H2,1-3H3,(H2,22,23,25)

InChI Key

JJBQRLRRMQWYKH-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.